molecular formula C7H10ClN3O B2456754 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine CAS No. 1490224-67-3

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine

Cat. No.: B2456754
CAS No.: 1490224-67-3
M. Wt: 187.63
InChI Key: RUPIGAGVNVQZPE-UHFFFAOYSA-N
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Description

6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine (CAS 1490224-67-3) is a chemical compound with the molecular formula C 7 H 10 ClN 3 O and a molecular weight of 187.63 g/mol . This pyrimidine derivative is characterized by a chloro group at the 6-position and a methoxymethyl side chain at the 2-position of the pyrimidine ring, which is further substituted with an N-methylamine group at the 4-position . Pyrimidine is a key structural component of a wide range of important biological molecules and natural products . As a functionalized pyrimidine, this compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. The chloro group is a common reactive handle for nucleophilic aromatic substitution, allowing for the introduction of diverse amines and other nucleophiles to create novel chemical libraries. The scaffold is of significant interest due to the broad spectrum of biological activities exhibited by pyrimidine derivatives, which include antibacterial, antiviral, antioxidant, anti-inflammatory, and anticancer activities . Researchers can utilize this compound to synthesize new molecules for screening against various biological targets, such as protein kinases, where substituted 2-aminopyrimidines are known to be highly effective inhibitors . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-9-6-3-5(8)10-7(11-6)4-12-2/h3H,4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPIGAGVNVQZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, amines, and thiols are commonly used under basic conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under mild conditions.

Major Products

The major products formed from these reactions depend on the type of nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with a boronic acid would yield a biaryl derivative.

Scientific Research Applications

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H10ClN3OC_8H_{10}ClN_3O with a molecular weight of approximately 201.64 g/mol. The structure features a chlorine atom at the 6th position, a methoxymethyl group at the 2nd position, and an N-methyl substitution at the 4th position of the pyrimidine ring. These specific substitutions are believed to enhance the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites, disrupting normal biochemical pathways.
  • Receptor Modulation : It may also bind to specific receptors, altering signaling pathways that contribute to cellular responses, particularly in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison with Standard Antibiotics
Staphylococcus aureus4 µg/mLComparable to vancomycin
Escherichia coli8 µg/mLMore effective than ampicillin
Mycobacterium tuberculosis16 µg/mLComparable to isoniazid

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer effects. Studies have demonstrated cytotoxicity against various cancer cell lines:

Cancer Cell Line IC50 (µM) Effectiveness Compared to Control
HeLa (cervical cancer)5.2Significant reduction in viability
MCF-7 (breast cancer)7.8Moderate cytotoxicity
A549 (lung cancer)3.5High cytotoxicity

The data indicates that the compound may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cell cycle progression.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested derivatives, supporting its potential as an antibiotic candidate .
  • Cytotoxicity Assessment : A comprehensive assessment involving multiple cancer cell lines revealed that this pyrimidine derivative demonstrated promising anticancer properties, particularly against lung and cervical cancer cells. The study highlighted its potential for further development as a therapeutic agent .

Q & A

Q. What safety protocols are advised for handling this compound?

  • Guidelines :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (risk of HCl gas from chlorination) .
  • Waste Disposal : Neutralize chlorinated byproducts with 10% NaOH before disposal .

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